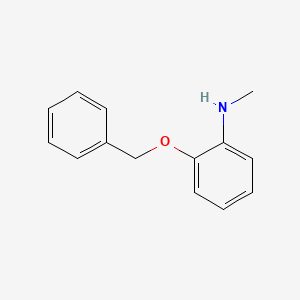

2-(Benzyloxy)-N-methylaniline

Description

Role as a Key Synthetic Intermediate in Advanced Organic Synthesis

2-(Benzyloxy)-N-methylaniline serves as a valuable intermediate in the synthesis of more complex organic molecules. beilstein-journals.org Its structure incorporates a nucleophilic secondary amine and a bulky benzyloxy group, which can direct the course of chemical transformations. For instance, aniline (B41778) derivatives are crucial building blocks in the synthesis of various heterocyclic compounds and have been employed in the preparation of pharmaceuticals. echemi.combeilstein-journals.org The synthesis of 2-benzyl N-substituted anilines has been achieved through methods like the imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones with primary amines, highlighting the modularity of aniline derivative synthesis. beilstein-journals.orgnih.gov

Contribution to Molecular Scaffold Design and Complex Chemical Architectures

The structure of this compound makes it a useful component in the design of complex molecular scaffolds. The benzyloxy group can participate in π-π stacking interactions, which can influence the conformation and stability of larger molecules. Furthermore, the aniline nitrogen provides a point for further functionalization, allowing for the construction of intricate three-dimensional structures. The synthesis of pyrazole (B372694) hybrid chalcone (B49325) conjugates, for example, has utilized a benzyloxy-substituted phenyl pyrazole carbaldehyde, demonstrating the role of such motifs in building complex bioactive molecules. nih.gov

Relevance in Fundamental Reaction Mechanism Investigations

The reactivity of aniline derivatives, including N-methylaniline, is a subject of fundamental reaction mechanism studies. For example, the reaction of N-methylaniline with N-acyloxy-N-alkoxyamides has been used to probe the kinetics and mechanisms of SN2 reactions at nitrogen centers. researchgate.netresearchgate.netpublish.csiro.au These studies provide insights into the electronic and steric factors that govern the reactivity of these compounds. The bimolecular rate constants for the reaction of N-methylaniline with a series of N-benzyloxy-N-(parasubstituted-benzoyloxy)benzamides have been shown to correlate with Hammett σ constants, supporting a charge-separated SN2 transition state. researchgate.netpublish.csiro.au

Potential in Ligand Development and Catalysis Research

The development of novel ligands for catalysis is a critical area of chemical research. The structural framework of this compound, with its potential for chelation through the nitrogen and oxygen atoms, suggests its utility in the design of new ligands. While direct research on this compound as a ligand is not extensively documented, related N-methylaniline derivatives have been used in catalysis. For instance, N-methylaniline-blocked polyisocyanates have been studied in cure reactions, and platinum complexes of P,N-ligands derived from N-methylaniline have been investigated for hydroformylation reactions. researchgate.netresearchgate.net Furthermore, CeO2-supported copper sub-nanoparticle catalysts have been shown to be effective in the selective synthesis of N-methylaniline from aniline and CO2. shokubai.org

Structure

3D Structure

Properties

IUPAC Name |

N-methyl-2-phenylmethoxyaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO/c1-15-13-9-5-6-10-14(13)16-11-12-7-3-2-4-8-12/h2-10,15H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMNSYLBRSSWYMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=CC=C1OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Approaches to 2 Benzyloxy N Methylaniline and Its Analogues

Established Synthetic Routes for the Core 2-(Benzyloxy)-N-methylaniline Structure

The construction of the fundamental this compound molecule can be accomplished through several reliable and well-documented synthetic pathways. These methods focus on the sequential or convergent formation of the ether linkage and the N-methyl group.

N-Alkylation Strategies

N-alkylation is a direct approach to introduce the methyl group onto the nitrogen atom of a precursor aniline (B41778). In the context of synthesizing this compound, this strategy typically begins with 2-(benzyloxy)aniline. The reaction involves treating the primary amine with a methylating agent in the presence of a base.

Transition-metal catalysts have been shown to be effective for the N-alkylation of anilines with alcohols. For instance, studies on aniline derivatives like 2-methoxyaniline have demonstrated that N-alkylation can be achieved using alcohols in the presence of iridium(III) or ruthenium(II) complexes. nih.govacs.org While a methoxy (B1213986) group is present instead of a benzyloxy group, the electronic similarities make this a relevant model. In one study, the N-benzylation of 2-methoxyaniline yielded the desired product, N-benzyl-2-methoxyaniline, with a 71% conversion rate. nih.gov Another common method involves using an alkyl halide, such as methyl iodide or methyl bromide, with a non-nucleophilic base like potassium carbonate to scavenge the acid produced.

Table 1: N-Alkylation of Aniline Derivatives with Alcohols

| Catalyst System | Aniline Substrate | Alcohol | Yield | Reference |

|---|---|---|---|---|

| NHC-Ir(III) Complex / KOtBu | 2-Methoxyaniline | Benzyl (B1604629) Alcohol | 71% | nih.gov |

| NHC-Ru(II) Complex / KOtBu | Aniline | Methanol (B129727) | - | nih.govacs.org |

| Pd/C / H2 | 2-(Benzyloxy)aniline | - | - | nih.gov |

Data is illustrative of N-alkylation principles applicable to the target synthesis.

O-Benzylation via Williamson Ether Synthesis Adaptations

The Williamson ether synthesis is a cornerstone of ether formation, involving the reaction of an alkoxide with a primary alkyl halide. wikipedia.org To synthesize this compound using this method, the logical starting material is 2-(methylamino)phenol (B3029285). The phenolic hydroxyl group is deprotonated by a strong base, such as sodium hydride (NaH), to form the corresponding sodium phenoxide. masterorganicchemistry.comlibretexts.org This nucleophilic phenoxide then undergoes a bimolecular nucleophilic substitution (SN2) reaction with benzyl chloride or benzyl bromide to form the desired ether linkage. wikipedia.orgmasterorganicchemistry.com

The reaction's success hinges on the SN2 mechanism's requirements. wikipedia.org Primary alkyl halides like benzyl chloride are ideal substrates. The choice of base and solvent is also critical to ensure efficient deprotonation of the phenol (B47542) without promoting side reactions. This method is widely used for preparing aryl benzyl ethers. semanticscholar.org

Table 2: Key Components in Williamson Ether Synthesis for this compound

| Starting Material | Reagent 1 (Base) | Reagent 2 (Alkyl Halide) | Product | Reference |

|---|---|---|---|---|

| 2-(Methylamino)phenol | Sodium Hydride (NaH) | Benzyl Chloride | This compound | masterorganicchemistry.comlibretexts.org |

| 2-(Methylamino)phenol | Potassium Carbonate (K2CO3) | Benzyl Bromide | This compound |

This table outlines the reactants based on the general principles of the Williamson ether synthesis.

Reductive Amination for N-Methyl Moiety Introduction

Reductive amination offers an alternative route for introducing the N-methyl group, starting from 2-(benzyloxy)aniline. This two-step, one-pot process first involves the reaction of the primary amine with formaldehyde (B43269) to form an intermediate imine or, more likely, a hemiaminal which can dehydrate to the iminium ion. Subsequently, a reducing agent is added to reduce the iminium ion to the secondary amine.

Commonly used reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN). Sodium triacetoxyborohydride is particularly mild and selective, capable of reducing the intermediate iminium ion in the presence of the aldehyde. unl.edu This method avoids the over-alkylation to a tertiary amine that can sometimes occur with alkyl halides. The synthesis of related aniline derivatives has been successfully achieved using reductive amination procedures. vulcanchem.com

Table 3: Reagents for Reductive Amination

| Starting Amine | Carbonyl Source | Reducing Agent | Product | Reference |

|---|---|---|---|---|

| 2-(Benzyloxy)aniline | Formaldehyde | Sodium triacetoxyborohydride | This compound | |

| 2-(Benzyloxy)aniline | Formaldehyde | Hydrogen and Pd/C | This compound | smolecule.com |

This table illustrates the application of reductive amination for the target synthesis.

Advanced Methodologies for the Synthesis of Substituted this compound Frameworks

To create more complex analogues of this compound bearing various substituents on the aromatic rings, more sophisticated catalytic methods are employed. These advanced techniques offer greater scope and functional group tolerance.

Palladium-Catalyzed Cross-Coupling Amination Reactions

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful tool for forming carbon-nitrogen bonds. ias.ac.in This reaction can be strategically applied to synthesize substituted this compound frameworks. One possible disconnection involves coupling a substituted 1-(benzyloxy)-2-halobenzene with methylamine. A more convergent approach would couple a substituted 2-halo-N-methylaniline with benzyl alcohol or a substituted benzyl alcohol.

Research has shown the successful palladium-catalyzed amination of bromoestrone 3-benzyl ethers with aniline, using palladium acetate (B1210297) and a phosphine (B1218219) ligand like X-Phos. beilstein-journals.org Similarly, the coupling of 5-bromo-8-benzyloxyquinoline with N-methylaniline has been achieved in high yields using a palladium acetate catalyst with sterically demanding phosphine ligands. ias.ac.inresearchgate.net These examples demonstrate the feasibility and efficiency of using palladium catalysis to construct the N-aryl bond in highly functionalized molecules containing a benzyloxy group.

Table 4: Palladium-Catalyzed Amination for C-N Bond Formation

| Aryl Halide | Amine | Catalyst/Ligand | Base | Yield | Reference |

|---|---|---|---|---|---|

| 5-Bromo-8-benzyloxyquinoline | N-Methylaniline | Pd(OAc)₂ / Ligand L3 | NaO-t-Bu | 93% | researchgate.net |

| 2-Bromoestrone 3-benzyl ether | Aniline | Pd(OAc)₂ / X-Phos | K-tert-butoxide | - | beilstein-journals.org |

Data from analogous systems illustrating the utility of Buchwald-Hartwig amination.

Copper-Catalyzed Etherification Approaches

Copper-catalyzed cross-coupling reactions, such as the Ullmann condensation or the Chan-Lam etherification, provide a valuable method for constructing the aryl-ether bond present in this compound. The Chan-Lam reaction typically involves coupling a phenol with a boronic acid in the presence of a copper catalyst, often with an amine base and under an oxygen or air atmosphere.

To synthesize a substituted this compound, one could react a substituted 2-(methylamino)phenol with benzylboronic acid. This approach is advantageous due to the mild reaction conditions and the commercial availability of a wide range of boronic acids. Copper salts like copper(II) acetate are commonly used as catalysts. scholaris.ca While direct examples for this specific molecule are not prevalent in the cited literature, the principles of copper-catalyzed C-O bond formation are well-established for synthesizing various diaryl and alkyl aryl ethers. scholaris.canih.gov

Table 5: Conceptual Copper-Catalyzed Etherification

| Phenol Component | Boronic Acid Component | Copper Catalyst | Base | Product | Reference |

|---|---|---|---|---|---|

| Substituted 2-(Methylamino)phenol | Benzylboronic Acid | Copper(II) Acetate | Triethylamine | Substituted this compound | scholaris.ca |

This table outlines a conceptual synthesis based on established Chan-Lam coupling principles.

Chemo- and Regioselectivity Considerations in Synthetic Protocols

The synthesis of N-monosubstituted anilines, such as this compound, presents significant challenges in controlling selectivity. Chemists must navigate the potential for reactions at multiple sites on the aniline scaffold, including the nitrogen atom (N-alkylation) and the aromatic ring (C-alkylation), as well as managing the reactivity of other functional groups present in the molecule.

Chemoselectivity , in this context, primarily refers to the preferential reaction at the nitrogen atom over the aromatic ring or other functional groups. For unprotected anilines, a common side reaction is C-alkylation, particularly at the ortho and para positions, which are activated by the amino group. An unprecedented dehydrative C-C bond formation between unprotected anilines and benzyl alcohols has been achieved using a Re₂O₇ catalyst, which preferentially yields C-benzylanilines over N-alkylated products. acs.org This highlights the inherent competition that must be controlled.

Conversely, methods have been developed to favor N-alkylation. A study demonstrated that the chemoselectivity between N-alkylation and para C-alkylation of unprotected arylamines could be switched by the choice of solvent. acs.org Using ortho-quinone methides as alkylating agents, N-alkylation was favored in nonpolar solvents like toluene, while polar protic solvents promoted para-alkylation. acs.org This switch is attributed to the solvent's ability to stabilize different transition states, offering a powerful tool for directing the reaction outcome. acs.org For instance, bulky ortho-substituted anilines can be selectively N-alkylated, as the steric hindrance around the ring disfavors C-alkylation. acs.org

Regioselectivity is another critical aspect, particularly when multiple reactive sites of the same type exist. In the synthesis of analogues, for example, the selective amination of a specific position on an aromatic ring is crucial. While transition-metal-catalyzed C-H amination has advanced, many methods require directing groups to achieve regiocontrol. nih.gov However, methods for the ortho-selective radical amination of aniline-derived sulfamate (B1201201) salts have been developed, providing a route to ortho-phenylenediamines with excellent regioselectivity (>20:1). nih.gov Such strategies are vital when constructing complex aniline analogues where precise substituent placement is necessary.

The challenge of achieving selective mono-N-alkylation over di-alkylation is another significant hurdle. Many traditional alkylation methods can lead to mixtures of primary, secondary, and tertiary amines. Modern catalytic systems, however, offer high selectivity. For example, cesium hydroxide (B78521) has been shown to promote selective N-monoalkylation of primary amines, effectively suppressing the formation of di-alkylated products. organic-chemistry.org Similarly, cobalt(II)-catalyzed N-alkylation of amines with alcohols shows high chemoselectivity for mono-alkylation. organic-chemistry.org

The table below illustrates how different catalytic systems and conditions can be used to control the outcome of aniline alkylation reactions.

| Catalyst System | Reactants | Solvent | Key Feature | Outcome |

| Re₂O₇ | Aniline, Benzyl alcohol | - | Elevated Temperature (80 °C) | Chemoselective C-benzylation acs.org |

| Acid Catalyst | Aniline, o-Quinone Methide | Toluene | Solvent-switched selectivity | Chemoselective N-alkylation acs.org |

| Acid Catalyst | Aniline, o-Quinone Methide | Polar Protic Solvent | Solvent-switched selectivity | Regioselective para-C-alkylation acs.org |

| Manganese PNP Pincer Complex | Aniline, Methanol | - | Low catalyst loading | Selective N-methylation beilstein-journals.org |

| Cesium Hydroxide | Primary Amine, Alkyl Halide | - | Strong base | Selective Mono-N-alkylation organic-chemistry.org |

Application of Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of this compound and its analogues is focused on reducing environmental impact by improving efficiency and minimizing waste. wjpmr.comnih.gov These principles guide the development of more sustainable synthetic routes.

One of the core tenets of green chemistry is atom economy , which seeks to maximize the incorporation of all reactant materials into the final product. acs.org Traditional methods often use stoichiometric reagents that generate significant waste. Modern approaches, such as "borrowing hydrogen" or "hydrogen auto-transfer" catalysis, exemplify high atom economy. In these reactions, an alcohol is used as the alkylating agent. The catalyst temporarily "borrows" hydrogen from the alcohol to form an aldehyde intermediate, which then reacts with the amine. The borrowed hydrogen is then returned in the final reduction step to form the N-alkylated amine, with water being the only byproduct. beilstein-journals.org Manganese-based pincer complexes have proven effective for the N-alkylation of anilines with alcohols under these conditions, representing a greener alternative to using alkyl halides. beilstein-journals.org

The use of catalysis over stoichiometric reagents is a fundamental green chemistry principle. acs.org Catalytic processes reduce waste by using small amounts of a substance to perform many transformations. The development of catalysts based on earth-abundant and less toxic metals, such as iron and manganese, is a key area of research, moving away from precious metal catalysts like palladium or rhodium. beilstein-journals.orgsnf.ch For example, a single-atom Co₁-N₃P₁ catalyst has shown ultrahigh activity and selectivity in the N-alkylation of aniline with benzyl alcohol, demonstrating the potential of non-noble metal catalysts. researcher.life

Designing for Energy Efficiency is another important consideration. nih.gov Reactions that can be run at ambient temperature and pressure are preferred over those requiring high heat and pressure. core.ac.uk While some catalytic N-alkylations still require high temperatures (100-150 °C) organic-chemistry.orgbeilstein-journals.org, the development of highly active catalysts aims to lower these energy demands. Visible-light-induced N-alkylation of anilines represents a promising direction, avoiding the need for metals and bases while using light as a renewable energy source. researcher.life

The choice of solvents and auxiliaries significantly impacts the environmental footprint of a synthesis. Green chemistry encourages the use of safer solvents or, ideally, solvent-free reactions. wjpmr.comnih.gov Water is an attractive green solvent, and catalytic systems compatible with aqueous media are highly desirable. scribd.com In other cases, bio-based solvents like lactic acid are being explored as environmentally friendly reaction media. rsc.org A substrate-induced cascade reaction of N-alkyl anilines has been reported to proceed in lactic acid without any additional catalyst, showcasing a highly sustainable approach. rsc.org

The table below summarizes the application of green chemistry principles in N-alkylaniline synthesis.

| Green Chemistry Principle | Application in N-Alkylaniline Synthesis | Example |

| Atom Economy | Use of alcohols as alkylating agents via "borrowing hydrogen" catalysis, producing only water as a byproduct. | Manganese-catalyzed N-alkylation of anilines with benzyl alcohol. beilstein-journals.org |

| Catalysis | Replacement of stoichiometric reagents with efficient catalysts, particularly those based on earth-abundant metals. | A single-atom cobalt catalyst (Co₁-N₃P₁) for N-alkylation of aniline. researcher.life |

| Energy Efficiency | Development of reactions that proceed under mild conditions, such as using visible light as an energy source. | Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. researcher.life |

| Safer Solvents/Solvent-Free | Performing reactions in water, bio-based solvents, or without any solvent to reduce waste and hazard. | Cascade reaction of N-alkyl anilines in lactic acid as a green solvent. rsc.org |

Chemical Reactivity and Mechanistic Investigations of 2 Benzyloxy N Methylaniline

Reactivity Profile of the Aniline (B41778) Nitrogen Center

The nitrogen atom in 2-(Benzyloxy)-N-methylaniline is a key site for chemical reactions. Its reactivity is influenced by the electronic effects of the attached methyl and benzyloxy-substituted phenyl groups.

Nucleophilic Substitution Reactions at Activated Nitrogen Centers (e.g., Anomeric Amides)

The nitrogen in N-substituted anilines, including this compound, acts as a nucleophile. vedantu.com It can participate in nucleophilic substitution reactions, for instance, with alkyl halides like benzyl (B1604629) bromide. vedantu.comniscpr.res.in Studies on similar N-substituted anilines show that the rate of these reactions is influenced by factors like the basicity of the amine, solvent polarity, and steric effects. niscpr.res.in In reactions with benzyl bromide, the product is the corresponding tertiary amine. niscpr.res.in

Recent research has highlighted the use of anomeric amides as reagents in novel coupling reactions. In one such strategy, an anomeric amide is used to generate an aminonitrene intermediate in situ. This intermediate can then be trapped by other molecules, like nitrosoarenes, to form new nitrogen-nitrogen bonds. researchgate.net This "aminative N-N-N coupling" provides a direct route to triazene (B1217601) 1-oxides. researchgate.net The substituents on the initial amine are crucial for controlling the reactivity of the aminonitrene intermediate. researchgate.net While not specifically demonstrated with this compound, its structural similarity to the amines used suggests potential applicability in such transformations.

Table 1: Factors Influencing Nucleophilic Substitution at the Aniline Nitrogen

| Factor | Influence on Reactivity | Citation |

| Basicity of Aniline | Increased basicity generally leads to a higher reaction rate. | niscpr.res.in |

| Solvent | The reaction rate and mechanism can change significantly with solvent composition (e.g., in MeOH-Me₂SO mixtures). | nih.gov |

| Steric Hindrance | Bulky groups on the nitrogen or the electrophile can decrease the reaction rate. | niscpr.res.in |

| Electrophile Structure | The nature of the leaving group and the electrophilic center affects the reaction kinetics. | niscpr.res.inpsu.edu |

Participation in Aminative Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful methods for forming carbon-nitrogen bonds. orgsyn.orgnih.gov These reactions typically couple an amine with an aryl halide or pseudohalide. N-methylaniline is a common substrate in these reactions, successfully coupling with various aryl mesylates. orgsyn.org Given its structural similarity, this compound is expected to be a viable nucleophile in such transformations, leading to the formation of diarylamines. The efficiency of these couplings is highly dependent on the choice of palladium catalyst and phosphine (B1218219) ligand. orgsyn.org

A novel approach, termed "aminative Suzuki-Miyaura coupling," has recently been developed. nih.govsnnu.edu.cn This reaction incorporates a formal nitrene insertion into a traditional Suzuki-Miyaura coupling, converting aryl halides and boronic acids into diarylamines instead of biaryls. nih.govsnnu.edu.cn This innovative one-step process provides a new pathway to complex amine structures from readily available starting materials.

Transformations and Lability of the Benzyloxy Moiety

The benzyloxy group in this compound serves as a protecting group for the phenolic oxygen and can be cleaved under specific conditions. It can also potentially participate in intramolecular rearrangements.

Catalytic O-Benzyl Cleavage and Deprotection Strategies

The O-benzyl group is a common protecting group for hydroxyls and is frequently removed by catalytic hydrogenolysis. organic-chemistry.org This method typically involves a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. organic-chemistry.orgnih.gov The reaction yields the deprotected phenol (B47542) and toluene. organic-chemistry.org

Recent advancements have focused on milder and more chemoselective debenzylation methods. For instance, a mixed catalyst system of Pd/C and niobic acid-on-carbon (Nb₂O₅/C) has been shown to significantly accelerate the hydrogenative deprotection of both O-benzyl and N-benzyl groups. nih.govresearchgate.net Other methods include the use of BCl₃ with a cation scavenger, which allows for chemoselective debenzylation of aryl benzyl ethers in the presence of other functional groups. organic-chemistry.org Visible-light-mediated oxidative debenzylation using catalysts like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) offers an alternative under mild conditions, compatible with sensitive functional groups like azides and alkynes. mpg.de

Table 2: Selected Methods for O-Benzyl Deprotection

| Method | Catalyst/Reagent | Conditions | Key Features | Citations |

| Catalytic Hydrogenolysis | Pd/C, H₂ | Typically ambient or slightly elevated pressure/temperature | Standard, widely used method. | organic-chemistry.orgnih.gov |

| Accelerated Hydrogenolysis | Pd/C, Nb₂O₅/C, H₂ | Mild conditions | Faster reaction times compared to Pd/C alone. | nih.govresearchgate.net |

| Multiphase Hydrogenolysis | Raney-Ni, H₂ | Aqueous KOH/isooctane | Effective for certain substrates where Pd/C is inactive. | unive.it |

| Lewis Acid Cleavage | BCl₃, Pentamethylbenzene | Low temperature | High chemoselectivity. | organic-chemistry.org |

| Photocatalytic Oxidation | DDQ, Visible Light | Ambient temperature | Mild, tolerates various functional groups. | mpg.de |

Intramolecular Rearrangement Reactions (e.g., Wittig Rearrangements in Related Systems)

The niscpr.res.innih.gov-Wittig rearrangement is a known transformation for aryl benzyl ethers, proceeding under strongly basic conditions (e.g., using n-butyllithium) to form substituted diarylmethanols. nih.govmdpi.com While this reaction has not been specifically documented for this compound, studies on related systems, such as 2-benzyloxy-N-butylbenzamides, demonstrate the feasibility of such rearrangements. mdpi.com In these systems, the amide group promotes the rearrangement, and the resulting diaryl carbinol can subsequently cyclize to form phthalides. mdpi.com

The presence of activating groups on the aromatic ring can facilitate the Wittig rearrangement. mdpi.com For example, oxazoline (B21484) and N-butylcarboxamide groups have been successfully used to promote the rearrangement in ortho-, meta-, and para-disposed benzylic ethers. nih.govmdpi.com The reaction is sensitive to substituents, and in some cases, side reactions such as intramolecular cyclization to form benzofurans can compete with the desired rearrangement. nih.gov

Aromatic Reactivity: Electrophilic Aromatic Substitution Patterns

The benzene (B151609) ring of this compound is activated towards electrophilic aromatic substitution due to the electron-donating effects of the N-methylamino and benzyloxy groups. chemistrysteps.commasterorganicchemistry.com Both -NHR and -OR groups are ortho, para-directing activators. masterorganicchemistry.compdx.edu

The N-methylamino group is a very strong activating group due to the ability of the nitrogen's lone pair to donate electron density to the ring through resonance. masterorganicchemistry.com The benzyloxy group is also an activating, ortho, para-director. When multiple activating groups are present, the directing influence is typically controlled by the strongest activator. Therefore, electrophilic substitution is expected to occur predominantly at the positions ortho and para to the N-methylamino group. However, the bulky benzyloxy group at the ortho position will likely provide significant steric hindrance, favoring substitution at the para-position (position 4) and the other ortho position (position 6) relative to the N-methylamino group.

It is important to note that under strongly acidic conditions, such as those used for nitration (HNO₃/H₂SO₄), the basic aniline nitrogen can be protonated. chemistrysteps.com The resulting anilinium ion is a powerful deactivating, meta-directing group. This can lead to the formation of meta-substituted products, complicating the reaction outcome. chemistrysteps.com Similarly, Friedel-Crafts reactions often fail with anilines because the Lewis acid catalyst complexes with the basic nitrogen atom, deactivating the ring. chemistrysteps.com

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Reaction | Expected Major Product(s) | Rationale | Citations |

| Halogenation (e.g., Br₂/FeBr₃) | 4-Bromo-2-(benzyloxy)-N-methylaniline | The N-methylamino group is a stronger o,p-director than the benzyloxy group. The para position is sterically favored. | chemistrysteps.compdx.edu |

| Nitration (e.g., HNO₃/H₂SO₄) | Mixture, potentially including 4-nitro and meta products | Protonation of the amine leads to a deactivating group, favoring meta substitution. Milder conditions might favor o,p substitution. | chemistrysteps.com |

| Friedel-Crafts Acylation/Alkylation | Likely no reaction or complex mixture | The Lewis acid catalyst (e.g., AlCl₃) complexes with the basic nitrogen, deactivating the ring. | chemistrysteps.comuomustansiriyah.edu.iq |

Redox Chemistry: Oxidation and Reduction Pathways

The redox behavior of this compound is influenced by the presence of the electron-donating benzyloxy and N-methylamino groups on the aniline ring. These substituents activate the aromatic ring, making it susceptible to oxidation while also influencing potential reduction pathways.

Oxidation Pathways

The oxidation of N-benzylanilines, a class of compounds to which this compound belongs, has been studied to understand the formation of various products. rsc.org Generally, oxidation can lead to the formation of quinones or nitroso derivatives. smolecule.com Common oxidizing agents for such transformations include potassium permanganate (B83412) and chromium trioxide. smolecule.com

Mechanistic studies on the oxidation of N-benzylanilines to benzylideneanilines using halogens (iodine, chlorine, bromine) or t-butyl hypochlorite (B82951) in alkaline methanol (B129727) reveal a complex process. rsc.org The reaction rate is influenced by the concentrations of the reactants and the nature of substituents on both the aniline and benzyl rings. rsc.org For instance, a study on the oxidation of N-benzylanilines with iodine in the presence of a large excess of alkali showed a negative ρ value (–1.15) for substituents on the aniline ring, indicating that electron-donating groups accelerate the reaction. rsc.org Conversely, a positive ρ value (+0.38) for substituents on the benzyl ring suggests that electron-withdrawing groups on this ring facilitate the oxidation. rsc.org

The proposed mechanism involves a rate-determining attack of hypohalite on both the nitrogen atom and a benzyl proton through a cyclic transition state, leading to a zwitterionic intermediate. rsc.org This intermediate then rearranges to an N-α-halogenobenzylaniline, which subsequently undergoes dehydrohalogenation to yield the corresponding benzylideneaniline. rsc.org

Reduction Pathways

Reduction reactions of aniline derivatives can target different functional groups depending on the reagents and conditions employed. For a compound like this compound, reduction could potentially involve the cleavage of the benzyl ether linkage or reactions involving the aromatic ring if other reducible substituents were present. For instance, if a nitro group were present on the aromatic ring, it could be reduced to an amine using hydrogen gas with a palladium on carbon catalyst or sodium borohydride. smolecule.com

A common reaction involving the benzyloxy group is its removal via hydrogenolysis. This process typically involves reacting the compound with hydrogen gas in the presence of a palladium catalyst, often on a carbon support (Pd/C), to yield the corresponding phenol. acs.org This debenzylation is a reductive cleavage of the C-O bond.

The "borrowing hydrogen" or "hydrogen autotransfer" methodology offers another perspective on the redox chemistry of related systems. rsc.org In these reactions, a catalyst, often a transition metal complex, facilitates the temporary removal of hydrogen from an alcohol to form a carbonyl compound. This intermediate can then react with an amine to form an imine, which is subsequently reduced by the "borrowed" hydrogen, regenerating the catalyst and forming a new N-alkylated amine. rsc.org While this is typically used for N-alkylation, the underlying principles of dehydrogenation (oxidation) and hydrogenation (reduction) are central to the redox chemistry of these systems.

Interactive Data Table: Redox Reactions of N-Benzylaniline Derivatives

Below is a summary of typical redox reactions observed for N-benzylaniline derivatives, which are analogous to this compound.

| Reaction Type | Reagent(s) | Typical Product(s) | Reference |

| Oxidation | Potassium permanganate, Chromium trioxide | Quinones, Nitroso derivatives | smolecule.com |

| Oxidation | Iodine, Chlorine, Bromine, t-Butyl hypochlorite in alkaline methanol | Benzylideneanilines | rsc.org |

| Reduction (of a nitro group if present) | H₂, Pd/C or NaBH₄ | Amines | smolecule.com |

| Reductive Cleavage (Debenzylation) | H₂, Pd/C | Phenols | acs.org |

Stereochemical Aspects and Chiral Transformations

The stereochemistry of this compound and its derivatives can be explored through various synthetic transformations, particularly those involving the creation or modification of stereocenters. While the parent molecule itself is achiral, its derivatives can be involved in stereoselective and stereospecific reactions. slideshare.net

Stereoselective Reactions

Stereoselective reactions are those in which one stereoisomer is formed or destroyed in preference to all others. slideshare.net In the context of molecules related to this compound, this can be seen in reactions that introduce chirality.

For example, the synthesis of chiral, nonracemic AB₂ monomers for dendrimer construction has utilized Sharpless asymmetric dihydroxylation to introduce a 1,2-diol unit with high enantiomeric excess (>97% ee). acs.org While not directly involving this compound, this demonstrates a powerful method for introducing chirality into similar aromatic systems.

Another relevant area is the diastereoselective Wittig rearrangement. Studies on chiral ortho-benzyloxyphenyl oxazolines, which share the core benzyloxy-aryl structure, have shown that the stereochemistry of the oxazoline can influence the stereochemical outcome of the rearrangement. researchgate.net For instance, a valine-derived 4-isopropyl oxazoline can direct the rearrangement with good diastereoselectivity. researchgate.net

Chiral Transformations

Chiral transformations involve the conversion of a prochiral or chiral starting material into a chiral product. Research into the reactions of 2-(2-benzyloxy)aryloxazolines with strong bases has shown that cyclization can occur with some degree of stereochemical control, leading to products like spiro oxazolidine–dihydrobenzofurans. semanticscholar.org The chiral oxazoline moiety plays a crucial role in directing these asymmetric processes. semanticscholar.org

The synthesis of chiral oxazolines themselves often starts from chiral precursors. For example, (S)- and (R)-phenylglycinol can be reacted with 2-allyloxybenzoyl chloride to produce chiral hydroxy amides, which are then cyclized to the corresponding chiral oxazolines. mdpi.com This highlights how chirality can be installed and subsequently used to influence further reactions.

In the context of nucleophilic substitution, the reaction of anilines with chiral bromocyclopropanes has been shown to produce chiral cyclopropyl (B3062369) amines. mdpi.com For instance, N-methylaniline reacts with a chiral bromocyclopropane (B120050) to yield a tetrasubstituted cyclopropane (B1198618) with diastereoselectivity. mdpi.com The steric hindrance of the aniline nucleophile can affect the efficiency and diastereoselectivity of the reaction. mdpi.com

Interactive Data Table: Examples of Stereochemical Control in Related Systems

This table summarizes key findings related to stereochemical control in reactions of compounds structurally similar to this compound.

| Reaction Type | Chiral Influence | Outcome | Key Finding | Reference |

| Asymmetric Dihydroxylation | Sharpless Ligands | Introduction of a chiral 1,2-diol | High enantiomeric excess (>97% ee) can be achieved in the hydroxylation of related aromatic olefins. | acs.org |

| Wittig Rearrangement | Chiral Oxazoline | Diastereoselective rearrangement | A valine-derived 4-isopropyl oxazoline provides good diastereoselectivity. | researchgate.net |

| Base-induced Cyclization | Chiral Oxazoline | Stereocontrolled cyclization | Formation of spiro oxazolidine–dihydrobenzofurans with some stereochemical control. | semanticscholar.org |

| Nucleophilic Substitution | Chiral Substrate | Diastereoselective formation of C-N bond | N-methylaniline reacts with chiral bromocyclopropanes to give chiral cyclopropyl amines with moderate diastereoselectivity. | mdpi.com |

Applications in Advanced Organic Synthesis and Materials Science Research

Precursor in the Synthesis of Diverse Nitrogen-Containing Heterocyclic Compounds

Nitrogen-containing heterocycles are fundamental scaffolds in medicinal chemistry and materials science, with a significant percentage of FDA-approved drugs containing such moieties. nih.gov The structure of 2-(Benzyloxy)-N-methylaniline provides the necessary atoms and functional handles to construct these complex ring systems. nih.govscholaris.canih.gov

Quinolines are a class of nitrogen-containing heterocyclic compounds with a wide array of pharmacological activities, including antimicrobial, antimalarial, and anticancer properties. core.ac.uk Their synthesis often relies on the cyclization of aniline (B41778) derivatives. core.ac.ukresearchgate.net While direct synthesis from this compound is not extensively documented, established synthetic strategies for quinolines suggest its potential as a precursor. For instance, the Friedländer synthesis involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene ketone. An appropriately functionalized derivative of this compound could serve as the aniline component in such reactions.

Furthermore, the benzyloxy group is a common feature in complex quinoline-based structures. Research has shown the synthesis of molecules like 7-acetamido-8-benzyloxyquinoline, which serves as a key intermediate in the preparation of quinolinequinone derivatives with potential antitumor activity. nih.gov The synthesis of this intermediate involved the benzylation of a hydroxyl group, demonstrating the incorporation of the benzyloxy moiety onto a pre-formed quinoline (B57606) ring. nih.gov Another approach involves the multi-component reaction of benzyloxy benzaldehydes to form complex fused-ring systems like pyrimido[4,5-b]quinolines. nih.govresearchgate.net

Table 1: Examples of Benzyloxy-Containing Quinoline Synthesis

| Starting Material | Reagents/Conditions | Product | Research Focus | Citation |

|---|---|---|---|---|

| 7-Amino-8-hydroxyquinoline | 1. Acetic anhydride2. BnBr, K₂CO₃, DMF | 7-Acetamido-8-benzyloxyquinoline | Precursor for quinolinequinone antitumor agents | nih.gov |

Imidazole (B134444) and its derivatives are another critical class of heterocycles with diverse biological activities, including antifungal, anti-inflammatory, and anticancer properties. nih.govbiolmolchem.comijpsjournal.com The synthesis of imidazoles can be achieved through various methods, such as the Debus-Radziszewski reaction, which typically involves a dicarbonyl compound, an aldehyde, and an amine in the presence of ammonium (B1175870) acetate (B1210297). nih.govresearchgate.net

The utility of benzyloxy groups in imidazole-based compounds is well-established. For example, 2-(benzyloxy)-4,5-diphenyl-1H-imidazole has been synthesized and investigated for its biological properties. biolmolchem.comijpsjournal.com Its synthesis was achieved through the reaction of benzoin (B196080) with urea, followed by benzylation using benzyl (B1604629) bromide in the presence of a copper catalyst. biolmolchem.com This highlights a pathway where the benzyloxy group is introduced to an existing imidazole core. The versatility of imidazole synthesis suggests that a precursor like this compound could potentially be integrated into synthetic routes, for example, by transformation into a suitable aldehyde or amine component required for classical imidazole ring-forming reactions. researchgate.netresearchgate.net

Pyrazolines, which are five-membered heterocyclic compounds with two adjacent nitrogen atoms, are known for a wide spectrum of biological activities, including antimicrobial, antidepressant, and anti-inflammatory effects. researchgate.netmdpi.comnih.gov The most common synthetic route to pyrazolines involves the cyclocondensation reaction between an α,β-unsaturated aldehyde or ketone (a chalcone) and a hydrazine (B178648) derivative. mdpi.combhu.ac.in

Imidazole Derivatives

Building Block for Complex Molecular Architectures and Scaffolds

Beyond its role as a precursor for heterocycles, this compound and its analogues are recognized as valuable building blocks in organic synthesis for constructing more elaborate molecular structures. calpaclab.comsigmaaldrich.com The term "building block" refers to a molecule that can be readily incorporated into a larger, more complex structure, often bringing with it a specific set of functional or stereochemical properties.

The distinct functional groups of this compound allow for sequential, controlled reactions. For example, the secondary amine can be acylated or alkylated, while the aromatic ring can undergo electrophilic substitution. The benzyloxy group can be cleaved under specific conditions to reveal a phenol (B47542), providing another point for modification. This multi-functionality is highly desirable in synthetic chemistry. A related compound, N-benzyl-2-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)-N-methylaniline, has been used in studies of the nih.govCurrent time information in Bangalore, IN.-Wittig rearrangement to create new C-C bonds and increase molecular complexity. mdpi.com The benzyloxy group itself can influence the stereochemical outcome of reactions, acting as a directing group in asymmetric synthesis.

Exploration in Ligand Design for Homogeneous and Heterogeneous Catalysis

The development of novel ligands is crucial for advancing transition metal catalysis, which is a cornerstone of modern chemical manufacturing. researchgate.netrsc.org Ligands coordinate to a metal center and modulate its electronic and steric properties, thereby controlling the activity, selectivity, and stability of the catalyst. The N-methylaniline core structure present in this compound is a known platform for ligand development.

Research into P,N-type ligands, which contain both phosphorus and nitrogen donor atoms, has shown that ortho-diphenylphosphino-N-methylaniline derivatives can be used to create platinum complexes for catalytic applications like hydroformylation. researchgate.net The introduction of a benzyloxy group at the ortho position of the N-methylaniline scaffold would create a new variant of such ligands. This substitution could influence the catalytic process by altering the ligand's electronic properties or by providing a secondary interaction site. The design of ligands is an active area of research, with a focus on creating tunable and modular scaffolds that can be optimized for specific catalytic transformations. rsc.orgnih.govnih.gov

Development of Model Systems for Intermolecular Interactions and Molecular Recognition

Understanding non-covalent intermolecular interactions—such as hydrogen bonding, π-π stacking, and dipole-dipole forces—is fundamental to drug design, materials science, and biology. Simple, well-defined molecules are often used as model systems to probe these forces. The N-methylaniline scaffold is an excellent candidate for such studies.

For example, the adsorption and reaction mechanisms of N-methylaniline on platinum surfaces have been studied to understand how aromatic amines interact with and are activated by heterogeneous catalysts. nih.gov In a different context, thermodynamic studies of binary mixtures containing N-methyl aniline and benzene (B151609) have been used to quantify intermolecular forces in solution. The compound this compound, with its combination of a hydrogen-bond-accepting ether oxygen, a hydrogen-bond-donating amine (in its protonated form), and two aromatic rings, is an ideal model for studying a complex interplay of interactions. Quantum chemical calculations on the interaction of substituted anilines with crown ethers have been used to understand the principles of molecular recognition, where steric hindrance from ortho-substituents plays a key role. mdpi.com The benzyloxy group in this compound introduces both steric bulk and potential for π-π stacking interactions, making it a valuable tool for investigating the structural and electronic factors that govern molecular binding and recognition events.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 7-Amino-8-hydroxyquinoline |

| Acetic anhydride |

| Benzyl bromide |

| Potassium carbonate |

| 7-Acetamido-8-benzyloxyquinoline |

| Quinolinequinone |

| 4-(Benzyloxy)benzaldehyde |

| Dimedone |

| 6-Amino-1,3-dimethyluracil |

| 1,4-Bis(diphenylphosphino)butane (DABCO) |

| 5-(4-(Benzyloxy)phenyl)-1,3,8,8-tetramethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione |

| Pyrimido[4,5-b]quinoline |

| Benzoin |

| Urea |

| 2-(Benzyloxy)-4,5-diphenyl-1H-imidazole |

| 1-(4-(Benzyloxy)-3-((3-chloro-4-methylphenyl) diazenyl) phenyl) ethan-1-one |

| Chalcone (B49325) |

| Hydrazine |

| Pyrazoline |

| N-Benzyl-2-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)-N-methylaniline |

| ortho-Diphenylphosphino-N-methylaniline |

| Platinum |

| Benzene |

Advanced Spectroscopic and Structural Elucidation of 2 Benzyloxy N Methylaniline

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

For 2-(Benzyloxy)-N-methylaniline, ¹H NMR spectroscopy would be expected to reveal distinct signals for each unique proton. The N-methyl group (-NCH₃) would likely appear as a singlet in the aliphatic region. The benzylic methylene (B1212753) protons (-OCH₂Ph) would also produce a singlet, while the protons on the two aromatic rings would generate a complex pattern of multiplets in the aromatic region of the spectrum. The integration of these signals would confirm the number of protons in each environment, and the coupling constants (J-values) between adjacent protons would help establish their connectivity.

¹³C NMR spectroscopy, including techniques like Distortionless Enhancement by Polarization Transfer (DEPT), would identify all unique carbon atoms. This would include the methyl carbon, the benzylic methylene carbon, and the distinct carbons of the aniline (B41778) and benzyl (B1604629) aromatic rings. The chemical shifts would be indicative of their electronic environment (e.g., carbons attached to oxygen or nitrogen appearing further downfield).

However, a thorough search of scientific databases did not yield specific experimental ¹H or ¹³C NMR spectra or associated data tables for this compound.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Molecular Vibrational Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, is used to identify the functional groups and probe the molecular vibrations within a compound. These methods are complementary, as some vibrational modes are more active in IR and others in Raman.

The FT-IR spectrum of this compound would be expected to show characteristic absorption bands. Key features would include:

C-H Stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretches (from the methyl and methylene groups) appear just below 3000 cm⁻¹.

C-N Stretching: The stretching vibration for the aromatic amine C-N bond would be observed in the 1250-1360 cm⁻¹ region.

C-O Stretching: A strong band corresponding to the aryl-alkyl ether C-O stretch would be expected around 1200-1275 cm⁻¹.

Aromatic C=C Stretching: Multiple bands in the 1450-1600 cm⁻¹ region would confirm the presence of the aromatic rings.

N-H Bending: A band around 1500-1650 cm⁻¹ could be attributed to the N-H bending of the secondary amine.

The Raman spectrum would provide complementary information. Aromatic ring vibrations, particularly the symmetric "ring-breathing" mode near 1000 cm⁻¹, are often strong in Raman spectra. The non-polar C-H and C=C bonds would also produce characteristic signals.

Despite the predictive value of these techniques, no specific experimental FT-IR or Raman spectra with assigned vibrational frequencies for this compound were found in the available literature.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. The molecular formula for this compound is C₁₄H₁₅NO, corresponding to a monoisotopic mass of approximately 213.1154 g/mol .

In an electron ionization (EI) mass spectrum, a molecular ion peak ([M]⁺˙) would be expected at an m/z (mass-to-charge ratio) of 213. A key fragmentation pathway would likely involve the cleavage of the benzylic C-O bond, which is typically weak. This would lead to the formation of a stable tropylium (B1234903) ion at m/z 91, often the base peak for benzyl-containing compounds. Another significant fragmentation could be the loss of the benzyl group to yield an ion corresponding to the N-methyl-2-aminophenoxy radical. Other fragments could arise from cleavages around the amine and ether functionalities. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the parent ion and its major fragments with high accuracy.

Detailed experimental mass spectra and analyses of the fragmentation pathways for this compound are not available in the reviewed scientific sources.

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. epa.gov This technique provides precise data on bond lengths, bond angles, and torsional angles, offering an unambiguous depiction of the molecular geometry and conformation. epa.gov

If a suitable single crystal of this compound could be grown, X-ray diffraction analysis would reveal critical structural details. epa.gov It would confirm the connectivity of the atoms and provide precise measurements of the geometry of the aniline and benzyl rings. Furthermore, it would establish the solid-state conformation, including the torsion angles that define the orientation of the benzyloxy group relative to the aniline ring and the geometry around the nitrogen atom. The analysis would also describe how the molecules pack together in the crystal lattice, identifying any significant intermolecular interactions such as hydrogen bonds or π-π stacking that stabilize the crystal structure. mdpi.com

A search of crystallographic databases and the broader scientific literature found no published reports on the single-crystal X-ray structure of this compound.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of medium-sized organic molecules like 2-(Benzyloxy)-N-methylaniline. It offers a balance between computational cost and accuracy, making it suitable for a wide range of analyses. nih.govsemanticscholar.org

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. For flexible molecules like this compound, this also involves exploring the conformational landscape to identify various low-energy structures (conformers). The internal rotations around the C-O, C-N, and C-C single bonds give rise to a diverse set of possible conformations.

High-level quantum mechanical calculations are employed to locate the energy minima on the potential energy surface, which correspond to stable conformers. The optimized geometric parameters, including bond lengths, bond angles, and dihedral angles, provide a detailed picture of the molecule's structure. These parameters are often calculated using DFT methods, such as B3LYP, in conjunction with a suitable basis set like 6-311++G(d,p). acs.orgresearchgate.net

| Parameter | Description | Typical Computational Method |

|---|---|---|

| Bond Lengths (Å) | Distances between the nuclei of two bonded atoms. | DFT/B3LYP/6-311++G(d,p) |

| Bond Angles (°) | Angles between three connected atoms. | DFT/B3LYP/6-311++G(d,p) |

| Dihedral Angles (°) | Angles between two planes defined by four atoms. | DFT/B3LYP/6-311++G(d,p) |

The electronic behavior of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and the energy of its lowest electronic excitation. schrodinger.comresearchgate.netchalcogen.ro

| Parameter | Description | Significance |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the ability to donate an electron. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the ability to accept an electron. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Relates to chemical reactivity and stability. chalcogen.ro |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attacks. acs.orgresearchgate.net The MEP map displays the electrostatic potential on the electron density surface of the molecule, with different colors representing different potential values. epstem.net

Typically, red and yellow regions indicate negative electrostatic potential, highlighting areas that are rich in electrons and thus susceptible to electrophilic attack. researchgate.netepstem.net Conversely, blue regions represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. researchgate.netepstem.net For this compound, the MEP map would likely show negative potential around the oxygen and nitrogen atoms due to their high electronegativity, and positive potential around the hydrogen atoms. niscpr.res.inepstem.net

To quantify the chemical reactivity of this compound, various global and local descriptors derived from DFT are calculated. Global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω), provide a general overview of the molecule's reactivity. nih.govniscpr.res.in

Local reactivity is described by Fukui functions, which identify the specific atomic sites within the molecule that are most susceptible to electrophilic or nucleophilic attack. niscpr.res.inresearchgate.net The Fukui function for nucleophilic attack (f+) indicates the most likely sites for an incoming nucleophile, while the function for electrophilic attack (f-) points to the preferred sites for an electrophile. researchgate.net These descriptors are crucial for understanding and predicting the regioselectivity of chemical reactions involving this compound. numberanalytics.com

| Descriptor | Formula | Description |

|---|---|---|

| Electronegativity (χ) | - (EHOMO + ELUMO) / 2 | The power of an atom to attract electrons to itself. nih.gov |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution. nih.govniscpr.res.in |

| Electrophilicity Index (ω) | μ2 / 2η (where μ is chemical potential) | A measure of the energy lowering due to maximal electron flow. nih.gov |

| Fukui Functions (f+, f-) | Varies | Identifies the most reactive sites in a molecule for nucleophilic and electrophilic attack. researchgate.netnumberanalytics.com |

DFT calculations are widely used to predict the spectroscopic properties of molecules, such as their Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. acs.orgepstem.net Theoretical calculations of ¹H and ¹³C NMR chemical shifts can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach. ahievran.edu.tr These predicted spectra can be compared with experimental data to confirm the molecular structure and aid in the assignment of experimental signals. ahievran.edu.trschrodinger.com

Similarly, theoretical IR spectra can be calculated by determining the harmonic vibrational frequencies of the optimized molecular structure. acs.orgepstem.net The calculated frequencies and intensities can then be compared with experimental FT-IR spectra to identify the characteristic vibrational modes of the functional groups present in this compound. acs.org

Global and Local Chemical Reactivity Descriptors (e.g., Electronegativity, Chemical Hardness, Fukui Functions)

Ab Initio Quantum Chemical Calculations

Ab initio quantum chemical calculations, which are based on first principles without the use of empirical parameters, provide another avenue for studying the properties of this compound. pnu.ac.irnih.gov Methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) can be employed, often in conjunction with various basis sets, to calculate molecular properties. pnu.ac.ir

These methods are particularly useful for obtaining highly accurate energies and for studying systems where electron correlation is significant. arxiv.org For instance, ab initio calculations can be used to predict the pKa values of aniline (B41778) derivatives or to investigate the details of enzymatic reactions involving similar molecular structures. pnu.ac.irnih.gov While computationally more demanding than DFT, ab initio methods can offer a higher level of theoretical accuracy for specific properties. arxiv.org

Molecular Modeling and Dynamics Simulations

Computational studies, including molecular modeling and molecular dynamics (MD) simulations, offer profound insights into the conformational behavior, electronic properties, and interaction potential of this compound. While specific molecular dynamics simulations for this exact molecule are not extensively documented in public literature, the principles and expected outcomes can be inferred from studies on analogous N-alkylanilines and related aromatic ethers.

Quantum mechanical calculations, such as Density Functional Theory (DFT), are often employed to determine the most stable geometric conformations. These calculations can identify low-energy conformers by mapping the potential energy surface as a function of key dihedral angles. For this compound, this would likely reveal how the benzyloxy group orients itself relative to the N-methylaniline moiety and whether intramolecular hydrogen bonding or other non-covalent interactions stabilize certain geometries.

Molecular dynamics simulations would further elaborate on the dynamic behavior of this compound in various environments, such as in a solvent or interacting with a biological target. An MD simulation tracks the movements of each atom over time by solving Newton's equations of motion. This provides a view of the molecule's flexibility, conformational transitions, and solvent interactions. Such simulations could elucidate the solvation shell structure around the molecule and quantify the accessibility of the nitrogen lone pair and the aromatic rings for potential reactions.

Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationships (QSRR) are theoretical models that aim to correlate the chemical reactivity of a series of compounds with their molecular descriptors, which are numerical representations of their structural, physicochemical, or electronic properties. For a compound like this compound, QSRR studies would be instrumental in predicting its reactivity in various chemical transformations without the need for extensive experimental work.

Drawing from research on the broader class of anilines and alkylanilines, several key descriptors have proven effective in building robust QSAR and QSRR models. oup.comscispace.com These descriptors generally fall into categories of hydrophobicity, electronic effects, and steric parameters.

Key Molecular Descriptors in QSRR for Anilines:

Hydrophobicity (log P): The octanol-water partition coefficient (log P) is a crucial descriptor representing a molecule's lipophilicity. For anilines, hydrophobicity often correlates well with their partitioning behavior in biological and environmental systems. oup.com

Electronic Parameters (Hammett Constants, pKa, E_HOMO):

Hammett constants (σ): These constants quantify the electron-donating or electron-withdrawing nature of substituents on the aromatic ring, which significantly influences the reactivity of the amine group. scispace.com

pKa: The acidity constant of the conjugate acid (anilinium ion) is a direct measure of the basicity of the nitrogen atom, a key factor in many of its reactions. acs.org

Energy of the Highest Occupied Molecular Orbital (E_HOMO): This quantum chemical descriptor is related to the molecule's ionization potential and its ability to act as an electron donor in chemical reactions. acs.org For oxidation reactions of aromatic amines, E_HOMO has been shown to provide strong correlations with reaction rates. acs.org

Steric Descriptors: Parameters such as Taft steric parameters or computational steric fields (e.g., from CoMFA) can account for the influence of bulky substituents, like the benzyloxy group, on reaction rates. For ortho-substituted anilines, steric effects can be particularly significant. scispace.com

A typical QSRR model for a series of substituted anilines might take the form of a linear equation:

Reactivity = c1 * (log P) + c2 * (σ) + c3 * (Steric Parameter) + constant

Researchers have successfully used such models to predict properties like aquatic toxicity and oxidation rates for chloro- and alkylanilines. oup.comscispace.comacs.org For instance, studies on the oxidation of aromatic amines by manganese dioxide have demonstrated strong correlations between reaction rates and descriptors like pKa and E_HOMO. acs.org

The development of a QSRR model for a series including this compound would involve synthesizing a set of structurally related compounds, experimentally measuring their reactivity for a specific reaction (e.g., N-dealkylation, oxidation), calculating a variety of molecular descriptors, and then using statistical methods like multiple linear regression to find the best correlation.

Below is an illustrative data table showcasing the types of descriptors that would be used in a QSRR study of substituted anilines.

Table 1: Illustrative Descriptors for a QSRR Study of Substituted Anilines

| Compound | log P | pKa | Hammett Constant (σ) | Relative Reactivity |

|---|---|---|---|---|

| Aniline | 0.90 | 4.63 | 0.00 | 1.00 |

| N-Methylaniline | 1.66 | 4.85 | -0.24 (for NHCH₃) | 1.25 |

| 4-Chloroaniline | 1.83 | 4.15 | 0.23 | 0.65 |

| 4-Methoxyaniline | 1.04 | 5.34 | -0.27 | 1.80 |

| This compound | Calculated | Calculated/Measured | Calculated | Measured |

Note: Values for this compound are hypothetical and would need to be determined experimentally or through calculation.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-(Benzyloxy)-N-methylaniline, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves coupling reactions using reagents like HATU in dichloromethane (CH₂Cl₂) with a base such as N,N-diisopropylethylamine (i-Pr₂NEt). Optimization can be achieved by varying reaction temperature (typically 0–25°C), catalyst stoichiometry, and reaction time (monitored via TLC). Purification via column chromatography or recrystallization yields the desired product. For example, derivatives like 5,5′-bis(2-(benzyloxy)-N-methylbenzamide) were synthesized using similar protocols .

Q. Which spectroscopic methods are most effective for characterizing this compound?

- Methodological Answer :

- 1H and 13C NMR : Essential for confirming substituent positions and aromatic proton environments. For instance, splitting patterns in the aromatic region distinguish benzyloxy and methylamine groups.

- IR Spectroscopy : Identifies key functional groups (e.g., C-O stretch of benzyloxy at ~1250 cm⁻¹, N-H stretch at ~3400 cm⁻¹).

- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns. These methods align with protocols used for structurally similar N-methylaniline derivatives .

Q. What safety precautions are essential when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of dust or vapors, as recommended for analogous N-methylaniline compounds .

- Emergency Protocols : In case of exposure, rinse affected areas with water and consult safety data sheets (SDS) for specific first-aid measures .

Advanced Research Questions

Q. How does the introduction of a benzyloxy group affect the thermodynamic stability of N-methylaniline derivatives?

- Methodological Answer : Compare experimental thermochemical data (e.g., enthalpy of formation) with computational models. For example, the standard molar enthalpy of formation for N-methylaniline (ΔfH°(g) = 90.9 ± 2.1 kJ·mol⁻¹) was determined via combustion calorimetry and vapor pressure measurements . Computational methods like the G4 quantum chemical approach can predict stabilization effects from electron-donating benzyloxy groups, which may enhance resonance or steric shielding.

Q. What strategies can resolve contradictions in spectroscopic data when analyzing substituted this compound derivatives?

- Methodological Answer :

- 2D NMR Techniques : Use HSQC or COSY to resolve overlapping signals in crowded aromatic regions.

- X-ray Crystallography : Provides unambiguous structural confirmation, as demonstrated for Zn²+ sensor ligands containing this compound moieties .

- Computational Validation : Compare experimental IR/NMR spectra with density functional theory (DFT)-simulated spectra to identify discrepancies .

Q. How can computational chemistry aid in predicting the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- Transition State Modeling : Use DFT (e.g., B3LYP/6-31G*) to calculate activation energies for substitution pathways. For example, predict regioselectivity in reactions with electrophiles at the benzyloxy or methylamine positions.

- Solvent Effects : Simulate solvation models (e.g., PCM) to assess how polar aprotic solvents like DMF influence reaction kinetics .

Q. What role does this compound play in the development of fluorescent sensors, and how is its photophysical behavior characterized?

- Methodological Answer : In sensors like ZP4, the compound acts as a ligand for metal ions (e.g., Zn²+), where photoinduced electron transfer (PET) quenching is inhibited upon binding. Characterize using:

- Fluorescence Spectroscopy : Measure quantum yields (e.g., Φ ≈ 0.4 for ZP4) and excitation/emission maxima (~500 nm).

- UV-Vis Titration : Determine binding constants (e.g., Kd < 1 nM for Zn²+) under physiological conditions .

Data Contradiction Analysis

Q. How to address discrepancies in synthetic yields when scaling up this compound production?

- Methodological Answer :

- Reaction Monitoring : Use HPLC or GC-MS to track intermediate formation and byproducts.

- Scale-Dependent Variables : Adjust stirring efficiency, heat dissipation, and solvent purity. For example, impurities in CH₂Cl₂ can reduce coupling efficiency in HATU-mediated reactions .

Q. Why might computational predictions of substituent effects on this compound diverge from experimental observations?

- Methodological Answer :

- Steric vs. Electronic Contributions : Computational models may underestimate steric hindrance from the benzyloxy group. Validate with crystallographic data or Hammett substituent constants.

- Solvent Interactions : Include explicit solvent molecules in simulations to account for solvation effects not captured in gas-phase calculations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.